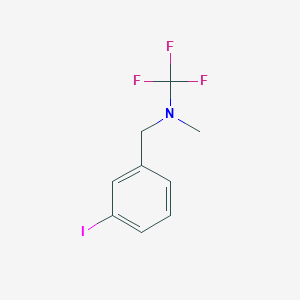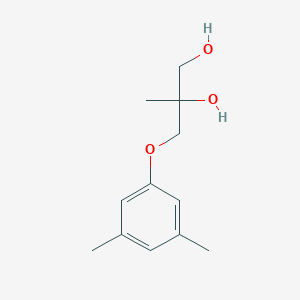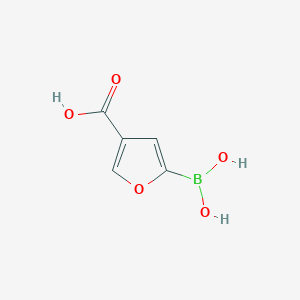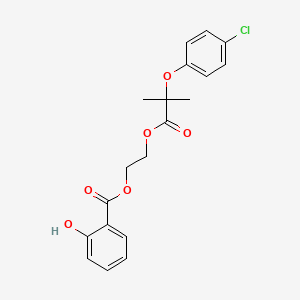
Salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester is a complex organic compound that combines the properties of salicylic acid and a chlorophenoxy derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester typically involves multiple steps. One common method includes the esterification of salicylic acid with an appropriate chlorophenoxy derivative. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Solvents like methanol, THF, acetone, ethyl acetate, and acetonitrile are commonly used to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
Salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on plant growth and development.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester involves its interaction with specific molecular targets. In plants, it may act as an auxin analog, influencing growth and development pathways. In medical applications, it may inhibit enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Clofibrate: 2-(p-chlorophenoxy)-2-methylpropionic acid ethyl ester, used as a lipid-lowering agent.
Phenoxyacetic acid derivatives: Used in herbicides and plant growth regulators.
Uniqueness
Salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester is unique due to its combined properties of salicylic acid and chlorophenoxy derivatives, making it versatile for various applications in different fields.
Propiedades
Número CAS |
52161-14-5 |
|---|---|
Fórmula molecular |
C19H19ClO6 |
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C19H19ClO6/c1-19(2,26-14-9-7-13(20)8-10-14)18(23)25-12-11-24-17(22)15-5-3-4-6-16(15)21/h3-10,21H,11-12H2,1-2H3 |
Clave InChI |
YPUXVLYCFMEAMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OCCOC(=O)C1=CC=CC=C1O)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


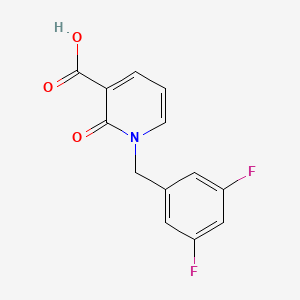
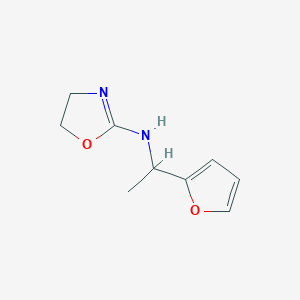
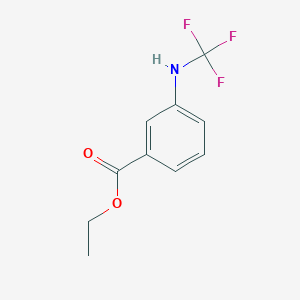
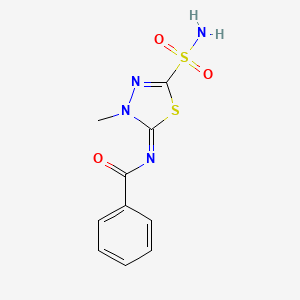
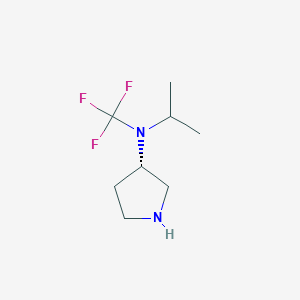
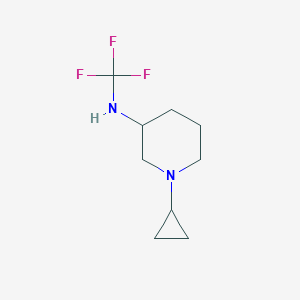
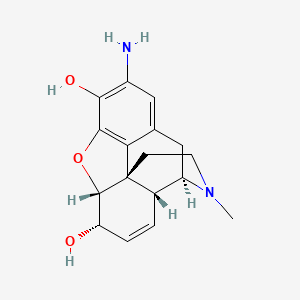
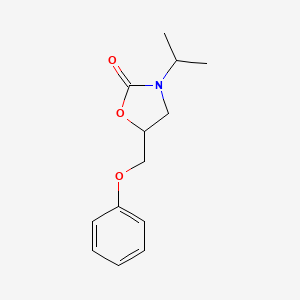
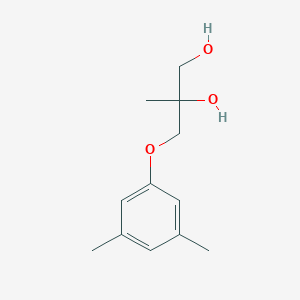
![8H-[1,2]Oxazolo[4,3-g]indazole](/img/structure/B13957042.png)
